Cas no 21410-06-0 (3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine)

3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 3-BENZYL-7-CHLORO-3H-[1,2,3]-TRIAZOLO[4,5-D]PYRIMIDINE
- 3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-benzyl-7-chlorotriazolo[4,5-d]pyrimidine
- 3H-1,2,3-Triazolo[4,5-d]pyrimidine,7-chloro-3-(phenylmethyl)-
- 3-benzyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine
- 7-chloro-3-benzyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
- 3-benzyl-7-chlorotriazolo[4, 5-d]pyrimidine
- Z1741974260
- 21410-06-0
- SCHEMBL4922738
- CS-0112434
- MFCD09038669
- AS-30813
- LCZC2238
- AKOS015839363
- DTXSID70503876
- EN300-705765
- VU0650000-1
- 3-benzyl-7-chloro-[1,2,3]triazolo[4,5-d]pyrimidine
- DB-394587
- 3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine
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- MDL: MFCD09038669
- Inchi: InChI=1S/C11H8ClN5/c12-10-9-11(14-7-13-10)17(16-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
- InChI Key: KVYUVZPCMWVWAU-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=N2)Cl
Computed Properties
- Exact Mass: 245.04700
- Monoisotopic Mass: 245.0468230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- Density: 1.506
- Boiling Point: 454.872°C at 760 mmHg
- Flash Point: 228.898°C
- Refractive Index: 1.749
- PSA: 56.49000
- LogP: 1.92300
3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine Security Information
3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM166341-1g |
3-Benzyl-7-chloro-3H-[1,2,3]-triazolo[4,5-d]pyrimidine |
21410-06-0 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM166341-5g |
3-Benzyl-7-chloro-3H-[1,2,3]-triazolo[4,5-d]pyrimidine |
21410-06-0 | 95% | 5g |
$*** | 2023-03-30 | |
Enamine | EN300-705765-5.0g |
3-benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
21410-06-0 | 95% | 5.0g |
$317.0 | 2023-07-08 | |
eNovation Chemicals LLC | D540034-5g |
3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
21410-06-0 | 97% | 5g |
$1500 | 2023-09-04 | |
eNovation Chemicals LLC | Y0981113-1g |
3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
21410-06-0 | 95% | 1g |
$800 | 2023-09-03 | |
Chemenu | CM166341-5g |
3-Benzyl-7-chloro-3H-[1,2,3]-triazolo[4,5-d]pyrimidine |
21410-06-0 | 95% | 5g |
$297 | 2021-06-16 | |
Enamine | EN300-705765-0.1g |
3-benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
21410-06-0 | 95% | 0.1g |
$37.0 | 2023-07-08 | |
abcr | AB436986-1g |
3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine; . |
21410-06-0 | 1g |
€359.50 | 2025-02-16 | ||
Ambeed | A602591-100mg |
3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
21410-06-0 | 98% | 100mg |
$42.0 | 2024-07-28 | |
abcr | AB436986-5g |
3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine; . |
21410-06-0 | 5g |
€971.20 | 2025-02-16 |
3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine Related Literature
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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2. Book reviews
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
Additional information on 3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine
3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine: A Comprehensive Overview
The compound 3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine, identified by the CAS registry number CAS No. 21410-06-0, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically triazolopyrimidines, which have garnered considerable attention due to their unique structural features and versatile applications.
Recent studies have highlighted the importance of triazolopyrimidines in drug discovery and development. The presence of the benzyl group at position 3 and the chlorine atom at position 7 in this compound introduces unique electronic and steric properties. These properties make it an ideal candidate for exploring its role as a potential drug lead. Researchers have been particularly interested in its ability to interact with various biological targets, such as enzymes and receptors, which could pave the way for novel therapeutic interventions.
The synthesis of 3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine involves a multi-step process that typically begins with the preparation of intermediate compounds. One common approach is the use of nucleophilic substitution reactions followed by cyclization to form the triazolopyrimidine ring system. The introduction of the benzyl group and chlorine atom requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further optimized these synthesis pathways, making them more efficient and scalable.
In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, studies have demonstrated its potential as an inhibitor of certain kinase enzymes, which are critical targets in cancer therapy. The chlorine atom at position 7 contributes to its hydrophobicity, enhancing its ability to penetrate cellular membranes and bind to target proteins. Additionally, the benzyl group enhances its stability and bioavailability, making it a strong candidate for further preclinical testing.
The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Molecular docking studies have revealed that 3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine exhibits favorable binding affinities towards several protein targets. These findings are supported by recent experimental data that validate its inhibitory effects on key enzymes involved in disease pathways.
Moreover, green chemistry principles have been integrated into the synthesis and characterization of this compound. Researchers are increasingly adopting eco-friendly solvents and catalysts to minimize environmental impact while maintaining high standards of product quality. This approach aligns with global efforts to promote sustainable chemical practices.
In conclusion, 3-Benzyl-7-chloro-3h-1,2,3-triazolo4,5-Dpyrimidine, with its unique structural features and promising biological profile, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. As research continues to uncover its full potential, it is anticipated that this compound will play a significant role in advancing drug discovery and development.
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